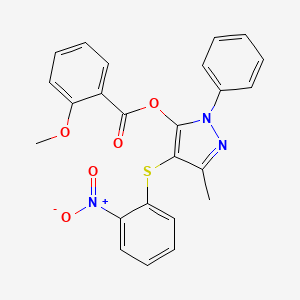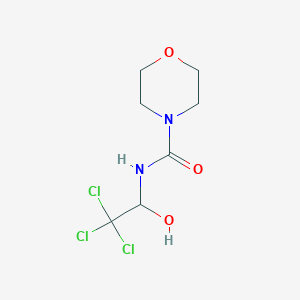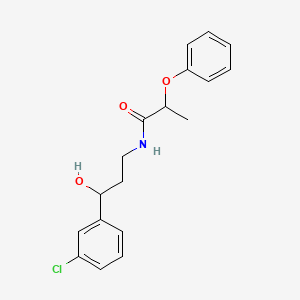
3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate, also known as MNTPP, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. MNTPP is a synthetic compound that was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
Mécanisme D'action
The mechanism of action of 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate is not fully understood. However, it has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate has been shown to have a protective effect on neurons, reducing the levels of oxidative stress and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate has a number of advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate has also been shown to have low toxicity, making it a safe compound to use in lab experiments. However, 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate has a limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of future directions for the study of 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate. Further studies are needed to fully understand the mechanism of action of 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate. The potential therapeutic applications of 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate for the treatment of inflammatory and neurodegenerative diseases should be further explored. The development of new 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate derivatives with improved solubility and bioavailability could also be explored. Finally, the potential use of 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate in combination with other drugs for the treatment of various diseases should be investigated.
Conclusion:
In conclusion, 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate is a complex compound that has been extensively studied for its potential therapeutic applications. 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate has anti-inflammatory and antioxidant properties and has been shown to have neuroprotective effects. 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate has a number of advantages for lab experiments, but also has limitations due to its limited solubility in water. Further studies are needed to fully understand the mechanism of action of 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate and to explore its potential therapeutic applications.
Méthodes De Synthèse
3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate is a complex compound that requires a multi-step synthesis process. The synthesis of 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. The resulting compound is then reacted with 3-methyl-1-phenyl-1H-pyrazol-5-amine to form 3-methyl-4-(2-methoxybenzoyl)-1-phenyl-1H-pyrazole. This intermediate compound is then reacted with 2-nitrophenyl thiocyanate to form 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate.
Applications De Recherche Scientifique
3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
[5-methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5S/c1-16-22(33-21-15-9-7-13-19(21)27(29)30)23(26(25-16)17-10-4-3-5-11-17)32-24(28)18-12-6-8-14-20(18)31-2/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLWONPJWJKHBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=CC=C3OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B3003135.png)


![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B3003139.png)
![Acrylamide, 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-methylfuran-2-yl)-](/img/structure/B3003140.png)
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3003144.png)
![5-(3-methoxypropyl)-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3003145.png)
![N-(4-chlorobenzo[d]thiazol-7-yl)-5-nitrofuran-2-carboxamide](/img/structure/B3003146.png)

![6-Cyclopropyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3003148.png)

![5-[(2,3-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B3003151.png)
![{[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B3003152.png)
